2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent.
Synthesis of the fluorobenzenesulfonyl intermediate: This involves the sulfonylation of 4-fluorobenzene.
Coupling of intermediates: The final step involves coupling the chlorophenoxy and fluorobenzenesulfonyl intermediates with a thiophene derivative under specific reaction conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiophene ring to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)ethyl]acetamide: Lacks the thiophene ring.
2-(4-chlorophenoxy)-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide: Contains a methyl group instead of a fluorine atom.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO4S2/c21-14-3-7-16(8-4-14)27-13-20(24)23-12-19(18-2-1-11-28-18)29(25,26)17-9-5-15(22)6-10-17/h1-11,19H,12-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFAPDAZOPXXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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